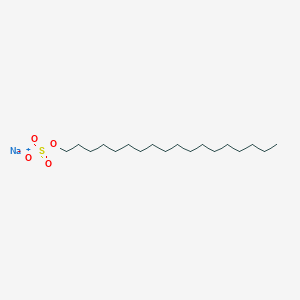
sodium;octadecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octadecyl sulfate, also known as sodium stearyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a white to light yellow solid that is soluble in water and ethanol. The compound has the chemical formula C18H37NaO4S and a molecular weight of 372.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium octadecyl sulfate can be synthesized through the reaction of octadecyl alcohol (stearyl alcohol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating and stirring to ensure complete dissolution and reaction .
Reaction of Octadecyl Alcohol with Sulfur Trioxide:
Neutralization with Sodium Hydroxide:
Industrial Production Methods
In industrial settings, the production of sodium octadecyl sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium octadecyl sulfate primarily undergoes the following types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions to facilitate the breakdown.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be octadecyl alcohol.
Hydrolysis: The primary products are octadecyl alcohol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Sodium octadecyl sulfate has a wide range of applications in scientific research, including:
Wirkmechanismus
Sodium octadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. The compound interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in applications such as emulsion polymerization and the formulation of personal care products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain (12 carbon atoms).
Sodium tetradecyl sulfate: Similar to sodium octadecyl sulfate but with a 14-carbon alkyl chain.
Sodium hexadecyl sulfate: Features a 16-carbon alkyl chain, making it slightly less hydrophobic than sodium octadecyl sulfate.
Uniqueness
Sodium octadecyl sulfate is unique due to its longer alkyl chain (18 carbon atoms), which imparts higher hydrophobicity and better emulsifying properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Eigenschaften
IUPAC Name |
sodium;octadecyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBFJYXRGSRGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














